molecular formula C8H8N2O B589736 7-Methoxyimidazo[1,2-a]pyridine CAS No. 342613-71-2

7-Methoxyimidazo[1,2-a]pyridine

Cat. No. B589736
Key on ui cas rn: 342613-71-2
M. Wt: 148.165
InChI Key: JARHRSPZSZITEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872731B2

Procedure details

7-Methoxyimidazo[1,2-α]pyridine (1.0 g, 6.8 mmol) and sodium acetate (0.67 g, 8.1 mmol) were dissolved in a saturated solution of potassium bromide in methanol (5 ml) and cooled to 0° C. before adding bromine (1.13 g, 7.1 mmol) dropwise over 5 min. The mixture was allowed to stir for 15 min before pouring onto saturated sodium hydrogencarbonate solution (50 ml). The resulting yellow solid was collected by filtration and dried. This solid was purified by flash column chromatography on silica eluting with 50% ethyl acetate in isohexane to afford 3-bromo-7-methoxyimidazo[1,2-α]pyridine (0.4 g, 26%) as a white solid. 1H NMR (360 MHz, CDCl3) δH 3.87 (3H, s), 6.64 (1H, dd, J 2 and 7), 6.88 (1H, d, J 2), 7.45 (1H, s), 7.92 (1H, d, J 7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[CH:10][N:11]=[C:5]2[CH:4]=1.C([O-])(=O)C.[Na+].[Br:17]Br.C(=O)([O-])O.[Na+]>[Br-].[K+].CO>[Br:17][C:9]1[N:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]2=[N:11][CH:10]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=2N(C=C1)C=CN2
Name
Quantity
0.67 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Br-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This solid was purified by flash column chromatography on silica eluting with 50% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CN=C2N1C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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